

# Off-Target Effects of Lipid Nanoparticle Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. However, their clinical translation for broader therapeutic applications is met with the challenge of managing off-target effects. Following systemic administration, LNPs have a natural tropism for the liver, and can also accumulate in other organs such as the spleen, leading to potential toxicities and reduced therapeutic efficacy at the intended target site.[1][2][3] Furthermore, interactions with components of the immune system can trigger inflammatory responses. This technical guide provides a comprehensive overview of the primary off-target effects associated with LNP delivery systems, including hepatotoxicity, immunotoxicity, and biodistribution-related issues. It details the experimental protocols to assess these effects, presents quantitative data from preclinical studies in a comparative format, and visualizes key pathways and workflows to aid in the development of safer and more effective LNP-based therapies.

## **Introduction to LNP Off-Target Effects**

The off-target effects of LNPs are largely dictated by their physicochemical properties, including size, surface charge (zeta potential), and lipid composition.[4] These characteristics influence their interaction with blood components, their recognition by the immune system, and their subsequent biodistribution. The primary off-target concerns can be categorized as follows:



- Hepatotoxicity: The liver is the primary organ for LNP accumulation, which can lead to elevated liver enzymes, inflammation, and in some cases, liver damage.[5][6]
- Immunotoxicity: LNP components can be recognized by the innate immune system, leading
  to the activation of pathways such as Toll-like receptors (TLRs), triggering the release of proinflammatory cytokines (a "cytokine storm"), and activation of the complement system.[7][8]
   [9]
- Off-target Accumulation: Besides the liver, LNPs can accumulate in other organs, particularly
  the spleen, which can reduce the dose available at the target tissue and potentially cause
  unwanted effects in these off-target sites.[2][10]

Understanding and mitigating these off-target effects is crucial for the development of safe and effective LNP therapeutics.

# Data Presentation: Quantitative Analysis of Off-Target Effects

The following tables summarize quantitative data from various studies to provide a comparative overview of LNP off-target effects.

Table 1: In Vivo Biodistribution of Various LNP Formulations in Mice



| LNP<br>Formulati<br>on                | Administr<br>ation<br>Route | Time<br>Point<br>(hours) | Liver<br>(%ID/g)           | Spleen<br>(%ID/g)         | Lung<br>(%lD/g) | Referenc<br>e |
|---------------------------------------|-----------------------------|--------------------------|----------------------------|---------------------------|-----------------|---------------|
| DiR/np-<br>pTA-pFol                   | Intravenou<br>s             | Not<br>Specified         | ~10-40                     | Not<br>Reported           | Not<br>Reported | [1]           |
| LNP-<br>encapsulat<br>ed eGFP<br>mRNA | Subcutane<br>ous            | 4                        | ~1                         | ~5                        | <1              | [11]          |
| 6Ac1-C12<br>LNPs<br>(Cy5-<br>mRNA)    | Intravenou<br>s             | 6                        | High                       | Low                       | Low             | [12]          |
| GlycoLNP6                             | Intravenou<br>s             | 16                       | Lower than control         | Higher<br>than<br>control | Not<br>Reported | [13]          |
| Control<br>LNP61                      | Intravenou<br>s             | 16                       | Higher<br>than<br>GlycoLNP | Lower than<br>GlycoLNP    | Not<br>Reported | [13]          |

%ID/g = Percentage of Injected Dose per gram of tissue

Table 2: LNP-Induced Hepatotoxicity in Mice



| LNP<br>Formulation   | Dose         | Time Point            | ALT Levels                | AST Levels                | Reference |
|----------------------|--------------|-----------------------|---------------------------|---------------------------|-----------|
| LNP-Cre<br>mRNA      | 0.05 mg/kg   | 24 hours              | No significant difference | No significant difference | [6]       |
| LNP-Cre<br>mRNA      | 0.1 mg/kg    | 24 hours              | No significant difference | No significant difference | [6]       |
| ABE8.8/PAH<br>1 LNPs | 2.5 mg/kg    | Up to 24<br>weeks     | No significant elevation  | No significant elevation  | [8]       |
| LNP-HERC2            | 20μg plasmid | 24 hours<br>post-APAP | Reduced vs.               | Reduced vs.               | [14]      |

ALT = Alanine Aminotransferase, AST = Aspartate Aminotransferase

Table 3: LNP-Induced Cytokine Release

| LNP<br>Formulation                     | Model                     | Cytokine                                      | Fold Increase <i>l</i> Concentration | Reference |
|----------------------------------------|---------------------------|-----------------------------------------------|--------------------------------------|-----------|
| modmRNA-LNP<br>(in LPS-primed<br>mice) | In vivo (mice)            | IL-6 (serum)                                  | 14-fold vs. LPS<br>only              | [8]       |
| modmRNA-LNP<br>(in LPS-primed<br>mice) | In vivo (mice)            | MIP-2 (liver)                                 | 11-fold vs. LPS<br>only              | [8]       |
| cKK-E12 LNPs                           | In vivo (mice, IV)        | IL-6, TNF-α, etc.                             | Increased levels at 2 hours          | [15]      |
| Comirnaty<br>(mRNA-LNP)                | In vitro (human<br>PBMCs) | IL-1α, IFN-γ, IL-<br>1β, TNF-α, IL-6,<br>IL-8 | Dose-dependent increase              | [16][17]  |
| COVID-19<br>mRNA-LNP<br>Vaccine        | Case Report<br>(human)    | IL-6                                          | 226 pg/mL<br>(normal ≤ 4<br>pg/mL)   | [18]      |



Table 4: LNP-Induced Complement Activation

| LNP<br>Formulation      | Assay System                          | Complement<br>Marker | Result                  | Reference |
|-------------------------|---------------------------------------|----------------------|-------------------------|-----------|
| Comirnaty & Spikevax    | 75% Human<br>Serum                    | C5a, sC5b-9, Bb      | Significant increase    | [17]      |
| Comirnaty & Spikevax    | 75% Human<br>Serum                    | C4d                  | No significant increase | [17]      |
| Comirnaty<br>(mRNA-LNP) | 20% Human<br>Serum in PBMC<br>culture | sC5b-9               | Significant rise        | [16]      |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments to assess the off-target effects of LNPs.

## **In Vitro Immunotoxicity Assessment**

Objective: To evaluate the potential of LNPs to induce an inflammatory response in human immune cells.

#### 3.1.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

- Blood Collection: Collect fresh whole human blood from healthy volunteers into tubes containing an anticoagulant (e.g., EDTA).[19]
- Dilution: Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS).[20]
- Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube at a 2:1 ratio of blood to medium.[20][21]
- Centrifugation: Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the brake off.[19][20] This will separate the blood into distinct layers: plasma, a buffy coat containing PBMCs, the density gradient medium, and red blood cells at the bottom.

### Foundational & Exploratory



- PBMC Harvesting: Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new sterile tube.[22]
- Washing: Wash the harvested PBMCs by adding an excess of PBS and centrifuging at 300-400 x g for 10 minutes. Repeat the wash step at least twice to remove any residual density gradient medium and platelets.[22]
- Cell Counting and Resuspension: Resuspend the final PBMC pellet in a suitable cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.[19][22]

#### 3.1.2. Cytokine Release Assay

- Cell Seeding: Seed the isolated PBMCs in a 48-well or 96-well plate at a density of 2.5 x 10<sup>5</sup> to 2.5 x 10<sup>6</sup> cells per well.
- LNP Treatment: Add different concentrations of the test LNPs to the wells. Include a vehicle control (the buffer in which LNPs are suspended) and a positive control (e.g., Lipopolysaccharide - LPS).
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[21]
- Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
- Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and other relevant cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[21][23]

#### 3.1.3. Immune Cell Activation by Flow Cytometry

- Cell Treatment: Treat isolated PBMCs with test LNPs as described in the cytokine release assay.
- Surface Marker Staining: After the desired incubation period (e.g., 24 hours), harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers of



activation (e.g., CD69, CD80, CD86) and cell type-specific markers (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells).[24][25]

• Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to determine the percentage of activated cells within each immune cell subpopulation.[24][26]

## In Vivo Hepatotoxicity Assessment in Mice

Objective: To evaluate the potential of LNPs to cause liver damage in a murine model.

- Animal Model: Use C57BL/6 mice (male, 8 weeks old).[6]
- LNP Administration: Administer the LNP formulation intravenously (e.g., via tail vein injection) at various doses. Include a control group receiving the vehicle (e.g., DPBS).[6]
- Blood Collection: At a predetermined time point (e.g., 24 hours) after administration, collect blood samples from the mice (e.g., via cardiac puncture or from the jugular vein).[6]
- Serum Separation: Process the blood samples to obtain serum.
- Liver Enzyme Measurement: Measure the serum levels of alanine aminotransferase (ALT)
  and aspartate aminotransferase (AST) using commercially available assay kits according to
  the manufacturer's instructions.[5][6] Elevated levels of these enzymes are indicative of liver
  damage.
- Histopathology (Optional): Euthanize the mice and collect the livers for histopathological analysis. Fix the liver tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the stained sections for signs of liver injury, such as necrosis, inflammation, and steatosis.[4][14]

#### In Vivo Biodistribution Assessment

Objective: To quantify the accumulation of LNPs in different organs.

- LNP Labeling: Label the LNPs with a fluorescent dye (e.g., Cy5, DiR) or a radiolabel.[1][27]
- Animal Model and Administration: Use a suitable animal model (e.g., C57BL/6 mice) and administer the labeled LNPs via the desired route (e.g., intravenous injection).[27]



- In Vivo Imaging (Optional): At various time points post-injection, anesthetize the animals and perform whole-body imaging using an in vivo imaging system (IVIS) to visualize the distribution of the labeled LNPs in real-time.[28]
- Ex Vivo Organ Imaging and Quantification: At the end of the study, euthanize the animals and carefully dissect the organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain). [28]
- Image the excised organs using the IVIS to determine the fluorescence intensity in each organ.[27]
- To quantify the accumulation, homogenize the organs and measure the fluorescence or radioactivity in the homogenates.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[29]

## **In Vitro Complement Activation Assay**

Objective: To assess the potential of LNPs to activate the complement system.

- Serum/Plasma Preparation: Obtain fresh human serum or plasma.
- LNP Incubation: Incubate the test LNPs with the serum or plasma at 37°C for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., zymosan) and a negative control (vehicle).[9][16]
- Measurement of Complement Activation Products:
  - ELISA: Use commercially available ELISA kits to quantify the levels of complement activation products such as sC5b-9, C3a, C5a, and Bb in the serum/plasma after incubation.[17]
  - Western Blot: Alternatively, use Western blotting to detect the cleavage of complement component C3 into its activation fragments.[16]

# Visualization of Key Pathways and Workflows Signaling Pathways





Click to download full resolution via product page

Caption: LNP-induced TLR4 signaling pathway.



# **Experimental Workflows**



Click to download full resolution via product page

Caption: In vitro immunotoxicity testing workflow.





Click to download full resolution via product page

Caption: In vivo biodistribution assessment workflow.



#### **Conclusion and Future Directions**

The off-target effects of LNP delivery systems, including hepatotoxicity, immunotoxicity, and non-specific biodistribution, remain a critical hurdle in the development of LNP-based therapeutics. A thorough understanding and rigorous preclinical evaluation of these effects are paramount for ensuring the safety and efficacy of novel LNP formulations. This guide has provided a framework for assessing these off-target effects, including detailed experimental protocols, comparative quantitative data, and visual representations of key processes.

Future research should focus on the rational design of LNPs with improved targeting capabilities and reduced immunogenicity. This includes the development of novel ionizable lipids and other lipid components, the optimization of LNP physicochemical properties, and the exploration of surface modifications with targeting ligands. By employing the methodologies outlined in this guide, researchers can systematically evaluate the off-target profiles of new LNP candidates, paving the way for the next generation of safer and more effective LNP-delivered therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice -PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Added to pre-existing inflammation, mRNA-lipid nanoparticles induce inflammation exacerbation (IE) PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycolipid nanoparticles target the spleen and detarget the liver without charge American Chemical Society [acs.digitellinc.com]
- 11. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Hepatocyte-Targeted Lipid Nanoparticle Delivery of HERC2 Plasmid Controls Drug-Induced Hepatotoxicity by Limiting β-Catenin-Regulated CYP2E1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions [mdpi.com]
- 17. mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytokine Storms and Anaphylaxis Following COVID-19 mRNA-LNP Vaccination: Mechanisms and Therapeutic Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 19. aimdrjournal.com [aimdrjournal.com]
- 20. reprocell.com [reprocell.com]
- 21. In Vitro Determination of the Immunogenic Impact of Nanomaterials on Primary Peripheral Blood Mononuclear Cells PMC [pmc.ncbi.nlm.nih.gov]
- 22. How do you isolate PBMCs from blood? [synapse.patsnap.com]
- 23. communities.springernature.com [communities.springernature.com]
- 24. m.youtube.com [m.youtube.com]



- 25. Evaluating Nanoparticle Binding to Blood Compartment Immune Cells in High-Throughput with Flow Cytometry | Springer Nature Experiments
   [experiments.springernature.com]
- 26. Immunophenotyping: Analysis of Nanoparticle Effects on the Composition and Activation Status of Human Peripheral Blood Mononuclear Cells - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Off-Target Effects of Lipid Nanoparticle Delivery Systems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619706#off-target-effects-of-lipid-nanoparticle-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing